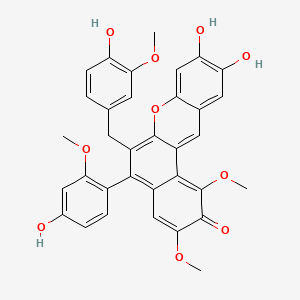
1,3-Diamino-5,6-dihydroxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,5S)-3,5-diammoniocyclohexane-1,2-diol is an organic cation obtained by protonation of the amino groups of (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol.
Applications De Recherche Scientifique
Polyimide Membranes Modification
- 1,3-Diamino-5,6-dihydroxycyclohexane derivatives, specifically 1,3-cyclohexanebis(methylamine), have been used as cross-linking agents for modifying polyimide membranes. These modifications significantly alter the chemical compositions and microstructure of the membranes, improving their gas transport properties and resistance to plasticization. The changes after modifications were characterized using various techniques such as FTIR-ATR, XPS, UV, SEM-EDX, and TGA. This research suggests a novel approach to enhancing plasticization resistance of polyimide membranes through diamino cross-linking followed by thermal annealing (Shao et al., 2005).
Spectral Studies and Analytical Applications
- In the field of spectral studies, 1,3-diamino-5,6-dihydroxycyclohexane derivatives have been synthesized for spectrophotometric microdetermination of cobalt(II). These compounds exhibit changes in their absorption spectra in different solvents and pH, aiding in the detection of trace amounts of cobalt in various samples. This research indicates the potential of these compounds in radiochemical studies and spectrophotometric analysis (Khedr et al., 2005).
Synthesis of Polyhydroxycyclohexanes
- The compound has been used in the synthesis of polyhydroxycyclohexanes and related compounds from quinic acid. This involves a stereocontrolled process of epoxide formation and hydrolysis, showcasing the utility of 1,3-diamino-5,6-dihydroxycyclohexane in the synthesis of complex organic structures (González et al., 2003).
Magnetic Properties in Bimetallic Ferromagnets
- The compound plays a role in the synthesis of bimetallic cyanide-bridged two-dimensional ferromagnets. These materials, synthesized using hexacyanoferrate(III) anions and nickel(II) bis-diamino complexes of 1,3-diamino-5,6-dihydroxycyclohexane, exhibit unique magnetic properties and structural chirality. This research opens avenues in the development of ferromagnetic materials with potential applications in various technological fields (Coronado et al., 2006).
Biosynthesis and Application in Nylon Materials
- Research on diamine biosynthesis, including 1,3-diamino-5,6-dihydroxycyclohexane derivatives, highlights their significance as monomers in polyamide plastics. Utilizing renewable raw materials for the synthesis of diamines is key to establishing a sustainable plastics industry. The use of microbial factories for the production of these diamines has been explored, demonstrating their application in the development of bio-based nylon materials (Wang et al., 2020).
Propriétés
Formule moléculaire |
C6H16N2O2+2 |
|---|---|
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
[(1R,2S,3S,5S)-5-azaniumyl-2,3-dihydroxycyclohexyl]azanium |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-4(8)6(10)5(9)2-3/h3-6,9-10H,1-2,7-8H2/p+2/t3-,4+,5-,6-/m0/s1 |
Clé InChI |
QOLDZWBHLDQIJR-FSIIMWSLSA-P |
SMILES isomérique |
C1[C@@H](C[C@@H]([C@H]([C@@H]1[NH3+])O)O)[NH3+] |
SMILES |
C1C(CC(C(C1[NH3+])O)O)[NH3+] |
SMILES canonique |
C1C(CC(C(C1[NH3+])O)O)[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)
![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)

![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)






![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)
